N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2S/c20-19(21,22)14-7-5-13(6-8-14)15(24)12-23-17(25)18(9-1-2-10-18)16-4-3-11-26-16/h3-8,11,15,24H,1-2,9-10,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWFVVRLFTUUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide core with multiple functional groups, including a trifluoromethyl group and a thiophene moiety. The presence of these groups is believed to contribute significantly to its biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃F₃N₂O₂S |
| Molecular Weight | 349.8 g/mol |
| CAS Number | 1351635-50-1 |
| Density | Not Available |
| Melting Point | Not Available |
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study evaluated the activity of various derivatives against Staphylococcus aureus and methicillin-resistant strains (MRSA). The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of approximately 25.9 μM against S. aureus , indicating its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity Data
| Compound Name | MIC (μM) | Activity Type |
|---|---|---|
| This compound | 25.9 | Bactericidal against S. aureus |
| Control | 12.9 | Bactericidal against MRSA |
Anti-inflammatory Effects
The compound's anti-inflammatory potential was assessed through its effect on lipopolysaccharide-induced NF-κB activation. It was found to attenuate NF-κB activation more effectively than some known anti-inflammatory agents, suggesting a promising avenue for further exploration in inflammatory disease treatment .
Table 2: Anti-inflammatory Activity
| Compound Name | NF-κB Activation (%) | Comparison to Control (%) |
|---|---|---|
| This compound | 9% decrease | More potent than cinnamic acid |
Cytotoxicity Studies
In vitro studies have shown that the compound does not exhibit significant cytotoxic effects at concentrations up to 20 μM, making it a candidate for further development in therapeutic applications without the risk of toxicity at effective doses .
Table 3: Cytotoxicity Data
| Compound Name | IC₅₀ (μM) | Remarks |
|---|---|---|
| This compound | >20 | Non-cytotoxic up to tested concentration |
Case Studies and Research Findings
A series of studies have explored the biological activity of compounds similar to this compound. These studies highlight the importance of structural modifications in enhancing biological efficacy.
- Antimicrobial Efficacy : A comparative analysis revealed that compounds with similar structural motifs showed varying degrees of activity against bacterial strains, emphasizing the role of the trifluoromethyl group in enhancing antimicrobial properties .
- Inflammation Models : In animal models, compounds with similar configurations demonstrated significant reductions in inflammatory markers, supporting their potential use in treating inflammatory diseases .
- Cytotoxicity Profiles : The safety profile of these compounds has been established through extensive cytotoxicity testing, indicating a favorable therapeutic window for further development .
Scientific Research Applications
Medicinal Chemistry
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been investigated for its potential as a therapeutic agent. Compounds with similar structures have shown promise in:
- Enzyme Inhibition : Compounds featuring thiophene rings have been studied for their ability to inhibit enzymes such as aromatase, which is relevant in cancer treatment. The trifluoromethyl group may enhance binding affinity to target enzymes due to its electronic properties .
- Antidiabetic Activity : Preliminary studies suggest that derivatives of this compound could exhibit antidiabetic effects by inhibiting key enzymes involved in glucose metabolism. For example, related compounds have demonstrated significant inhibition of α-glucosidase and α-amylase, suggesting potential for managing diabetes .
Materials Science
The unique properties of this compound make it suitable for various applications in materials science:
- Organic Electronics : The thiophene component can contribute to the electronic properties necessary for applications in organic photovoltaics and field-effect transistors.
- Coatings and Polymers : The compound's stability and reactivity allow it to be used in creating advanced coatings that require specific chemical interactions.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-methyl nicotinamide | Nicotinamide core | Metabolic regulation |
| N-ethyl nicotinamide | Nicotinamide core | Neuroprotective effects |
| Thiophene derivatives | Various substitutions | Antimicrobial activity |
| This compound | Hydroxy, trifluoromethyl, thiophene | Potential enzyme inhibition, antidiabetic effects |
Table 2: Inhibition Rates of Antidiabetic Targets by Related Compounds
| Compound (500 μM/mL) | α-Glucosidase % Inhibition | α-Amylase % Inhibition | PTP-1B % Inhibition | DPPH % Inhibition |
|---|---|---|---|---|
| S,S,R-5 | 83.13 ± 0.80 | 78.85 ± 2.24 | 88.35 ± 0.89 | 92.23 ± 0.22 |
| Racemic mixture | 62.31 ± 0.66 | 56.32 ± 1.66 | 54.00 ± 0.54 | 49.25 ± 1.05 |
Case Study 1: Enzyme Inhibition
A study investigated a structurally similar compound's ability to inhibit PTP1B, an enzyme implicated in insulin signaling pathways. The results indicated that modifications similar to those present in this compound could enhance inhibitory activity against this target, suggesting a pathway for developing new antidiabetic agents .
Case Study 2: Organic Electronics
Research into the use of thiophene-containing compounds in organic electronics has shown that their unique electronic properties can be harnessed to improve the efficiency of organic solar cells and transistors. The incorporation of trifluoromethyl groups has been noted to enhance the charge transport properties, making compounds like this compound valuable for future developments in this field.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
*Calculated based on molecular formula.
Key Structural Differences and Implications
Core Structure: The target compound and ’s analog share a cyclopentanecarboxamide core, which may confer conformational rigidity and enhance binding to planar receptors. ’s bicyclo[2.2.1]heptane core introduces steric constraints, which could limit metabolic degradation but reduce synthetic accessibility .
Substituent Effects: Hydroxyethyl vs. Thiophen-2-yl vs. Phenyl: The thiophen-2-yl group (target and Compound 17) provides π-π stacking interactions and electronic diversity compared to phenyl (), which may enhance binding to sulfur-rich enzymatic pockets .
Pharmacokinetic Considerations :
- The target compound ’s hydroxyethyl and thiophen-2-yl groups balance solubility and membrane permeability, whereas ’s analog, with its chloro and phenyl groups, may exhibit higher plasma protein binding and longer half-life .
- Compound 17’s butanamide chain could improve oral bioavailability due to reduced steric hindrance during absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
